molecular formula C23H25NO4 B557714 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid CAS No. 198543-96-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid

Cat. No. B557714
M. Wt: 379.4 g/mol
InChI Key: BWQQGHPODCJZDB-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, also known as R-2-FMC, is a synthetic compound that has been used in scientific research for many years. R-2-FMC is an important building block in organic synthesis, due to its unique properties and its ability to be used in a variety of different reactions. It is also used in drug discovery and development, as it can be used to form a variety of different compounds.

Scientific Research Applications

  • Preparation of N-Fmoc-Protected β2-Homoamino Acids : A method for large-scale preparation of N-Fmoc-protected β2-homoamino acids, using key steps like diastereoselective amidomethylation and protective-group exchange, has been developed. This is crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

  • Synthesis of N-Fmoc-Protected β-Amino Acids : The Arndt-Eistert protocol has been applied successfully for creating enantiomerically pure N-Fmoc-protected β-amino acids from α-amino acids (Ellmerer-Müller et al., 1998).

  • Synthesis of Complex Cyclodepsipeptides : Guidelines for synthesizing 'head-to-side-chain cyclodepsipeptides', including the preparation of noncommercial protected amino acids like Fmoc-AHDMHA-OH, are provided. This is relevant for pharmaceutical research, particularly in creating compounds with cytotoxicity against human cancer cell lines (Pelay-Gimeno et al., 2016).

  • Self-Assembled Structures by Fmoc-Modified Amino Acids : Research on self-assembling properties of various Fmoc-modified amino acids, leading to the design of novel self-assembled architectures, has been conducted. This has potential implications in materials science (Gour et al., 2021).

  • (Acyloxy)alkoxy Moiety as Amino Acids Protecting Group : A new pathway for preparing asymmetrically protected diaminosuberic acid, using (acyloxy)alkoxy promoiety as a protecting group, has been described. This has applications in the synthesis of complex amino acids (Mollica et al., 2012).

  • Enantioselective Synthesis of Amino Acids : The asymmetric synthesis of new amino acids like 3′-phosphono-L-tyrosine and its incorporation into peptides using the Fmoc strategy of solid-phase peptide synthesis is explored (Paladino et al., 1993).

  • Synthesis of Oligomers from Amino Acid Analogues : Efficient synthesis of oligomers from N-Fmoc-protected sugar amino acids, derived from neuraminic acids, showcases the compound's utility in solid-phase synthesis (Gregar & Gervay-Hague, 2004).

  • Electrochemiluminescent Peptide Nucleic Acid-like Monomers : The development of Ru(II)-peptide nucleic acid (PNA)-like monomers incorporating [(9H-fluoren-9-yl)methoxy]carbonylamino groups for potential biosensing applications is a significant area of research (Joshi et al., 2011).

  • Fluorescent Indicators for Cytosolic Calcium : The synthesis of fluorescent indicators for measuring cytosolic free Ca2+ in cells, combining a tetracarboxylate chelating site with a xanthene chromophore, is an important application in cellular biology (Minta et al., 1989).

properties

IUPAC Name

(2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQGHPODCJZDB-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426274
Record name Fmoc-D-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid

CAS RN

198543-96-3
Record name Fmoc-D-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Heymann - tuprints.ulb.tu-darmstadt.de
The FK506 binding proteins (FKBPs) are a protein family belonging to the immunophilins and are interesting drug targets. FKBP51 is associated with stress-related diseases, metabolic …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de

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